1,5-Hexadiene diepoxide

Description

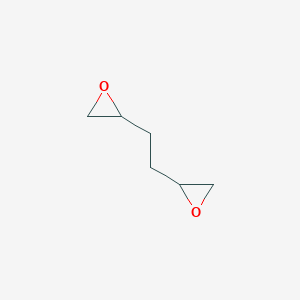

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(oxiran-2-yl)ethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJFSXYVAKSPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940391 | |

| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888-89-7 | |

| Record name | 1,2:5,6-Diepoxyhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6-Diepoxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Hexadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2:5,6-Dianhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-diepoxyhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Hexadiene diepoxide CAS number 1888-89-7 properties

An In-depth Technical Guide to 1,5-Hexadiene Diepoxide (CAS: 1888-89-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1888-89-7), a bifunctional electrophile with significant utility in chemical synthesis and materials science. As a diepoxide, its reactivity is characterized by the two strained oxirane rings, making it an effective cross-linking agent and a versatile building block for more complex molecular architectures. This document, intended for researchers, chemists, and drug development professionals, will detail its physicochemical properties, synthesis, characteristic reactivity, key applications, and essential safety and handling protocols. The insights provided are grounded in established experimental data and authoritative sources to ensure technical accuracy and practical relevance.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,2,5,6-diepoxyhexane or 2-[2-(oxiran-2-yl)ethyl]oxirane, is a colorless to light yellow liquid at room temperature. Its bifunctional nature, containing two terminal epoxide groups separated by an ethylene bridge, is central to its utility in polymerization and cross-linking applications. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1888-89-7 | |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| IUPAC Name | 2-[2-(oxiran-2-yl)ethyl]oxirane | |

| Synonyms | 1,2,5,6-Diepoxyhexane, 1,2-Di(oxiran-2-yl)ethane | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 188 °C (lit.); 62 °C at 300 mmHg | |

| Density | 1.03 g/cm³; 0.98 g/mL | |

| Refractive Index | 1.439 - 1.441 | |

| Flash Point | 63 °C; 97 °C | |

| Purity | Typically >96.0% (by GC) |

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of this compound involves the controlled epoxidation of its precursor, 1,5-hexadiene.

Figure 1: Synthetic pathway to this compound.

A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). The causality behind the experimental design is critical for maximizing yield and purity.

Expert Insight: The primary challenge in this synthesis is managing selectivity. The reaction proceeds stepwise, first forming the mono-epoxide (1,2-epoxy-5-hexene), which can be isolated or further oxidized to the desired diepoxide. To favor the formation of the diepoxide, a molar excess of the oxidizing agent is required. Conversely, to prevent over-oxidation and achieve high yields of the mono-epoxide, an excess of 1,5-hexadiene is crucial. Reaction temperature is a key parameter; conducting the epoxidation at reduced temperatures (e.g., 0 °C) helps control the exothermic reaction and improves selectivity by minimizing side reactions.

Experimental Protocol: Synthesis via mCPBA Epoxidation

This protocol is a representative synthesis adapted from documented procedures. All work must be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1,5-hexadiene (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dissolve m-CPBA (~2.2 eq) in DCM and add it portion-wise or via the dropping funnel to the stirred 1,5-hexadiene solution. Maintain the internal temperature at or below 5 °C throughout the addition. Causality: Slow, controlled addition is essential to dissipate the heat generated from the exothermic reaction and prevent thermal runaway.

-

Reaction Monitoring: Stir the resulting suspension at 0 °C. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the intermediate mono-epoxide.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2N NaOH) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

-

Analysis: Confirm the structure and purity of the final product using NMR spectroscopy and GC analysis.

Reactivity Profile: The Role of the Epoxide Rings

The reactivity of this compound is dominated by the electrophilic nature of the carbon atoms in the two oxirane rings. These rings are susceptible to attack by nucleophiles, leading to a ring-opening reaction. This bifunctional reactivity allows the molecule to act as a potent cross-linking agent.

Figure 2: General mechanism of nucleophilic ring-opening.

This compound readily reacts with various nucleophiles, including amines, thiols (like glutathione), and hydroxyl groups found in proteins and on DNA bases. This reactivity is the basis for its biological activity and its industrial use in curing epoxy resins. The reaction with biological nucleophiles explains its observed cytotoxicity and ability to form cross-links with DNA and proteins. The kinetics of these reactions can be influenced by factors such as pH and temperature.

Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several scientific domains.

-

Cross-Linking Agent: Its ability to react with and link two different nucleophilic sites makes it a useful cross-linking agent. In materials science, it is used in the formulation of epoxy resins, coatings, and adhesives to enhance durability, thermal stability, and chemical resistance. In biological research, it can be used to study protein-protein or protein-DNA interactions by covalently trapping them.

-

Synthetic Intermediate: It serves as a precursor in multi-step organic syntheses. For example, it is used as an intermediate in the preparation of the C13-22 fragment of Amphidinolide T2, a complex macrolide natural product.

-

Biological Probe: Due to its reactivity with biomolecules, it has been studied for its cytotoxic effects. While its potential for inducing cancer makes it unsuitable as a therapeutic agent itself, it can be used as a model compound for studying the mechanisms of DNA damage and cytotoxicity caused by bifunctional electrophiles.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | Warning | |

| Signal Word | Warning | |

| Hazard Statements | H227: Combustible liquid.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

An In-depth Technical Guide to the Synthesis of 1,2:5,6-Diepoxyhexane from 1,5-Hexadiene

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1,2:5,6-diepoxyhexane, a valuable diepoxide compound used in organic synthesis and as a cross-linking agent.[1] The synthesis originates from the readily available starting material, 1,5-hexadiene. We will explore two primary, robust methods for the epoxidation of the terminal double bonds: stoichiometric epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic approach employing methyltrioxorhenium (MTO) with hydrogen peroxide as the terminal oxidant. This document is intended for researchers, scientists, and professionals in drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the selection of the most appropriate synthetic strategy.

Introduction: The Significance of 1,2:5,6-Diepoxyhexane

1,2:5,6-Diepoxyhexane is a bifunctional molecule characterized by two terminal epoxide rings.[1] These strained three-membered rings are susceptible to nucleophilic attack, making the molecule a highly reactive and versatile building block in organic chemistry. Its ability to react at both ends allows it to function as an effective cross-linking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of materials.[1] Furthermore, the diepoxide serves as a precursor to various complex molecules, including tetrahydrofuran derivatives and polyols, through controlled ring-opening reactions.[2][3][4] The synthesis of this compound from 1,5-hexadiene represents a direct and efficient route to a valuable chemical intermediate.

Synthetic Strategies: An Overview

The conversion of 1,5-hexadiene to 1,2:5,6-diepoxyhexane involves the epoxidation of both terminal alkene functionalities. The primary challenge is to achieve high conversion to the diepoxide while minimizing the formation of the mono-epoxide intermediate, 1,2-epoxy-5-hexene. This guide focuses on two well-established and reliable methods:

-

Stoichiometric Epoxidation with Peroxyacids (m-CPBA): A classic and widely used method that offers reliable, albeit less atom-economical, synthesis.

-

Catalytic Epoxidation with Methyltrioxorhenium (MTO)/H₂O₂: A modern, more "green" alternative that utilizes a catalyst and a benign oxidant, hydrogen peroxide.[5]

The choice between these methods depends on factors such as scale, cost, safety considerations, and desired purity profile.

Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxyacids, particularly m-CPBA, is a cornerstone of alkene epoxidation in organic synthesis.[6][7] The reaction is known for its reliability and predictable stereochemistry.

Mechanism of Action

The epoxidation with m-CPBA proceeds through a concerted, single-step mechanism often referred to as the "Butterfly Mechanism".[8] In this transition state, the alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. Simultaneously, several bond formations and breakages occur: the two C-O bonds of the epoxide form, the weak O-O bond of the peroxyacid cleaves, and an intramolecular proton transfer takes place, generating the epoxide and m-chlorobenzoic acid as a byproduct.[7][8][9] This concerted nature ensures a syn-addition, where both C-O bonds are formed on the same face of the original double bond.[8][10]

Diagram 1: The "Butterfly Mechanism" for m-CPBA Epoxidation

A simplified representation of the concerted epoxidation mechanism.

Experimental Protocol

This protocol is designed for the synthesis of the diepoxide, and thus uses a molar excess of the epoxidizing agent.

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1,5-Hexadiene | 82.14 | 4.11 g (5.0 mL) | 1.0 |

| m-CPBA (~77%) | 172.57 | 24.8 g | 2.2 |

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

| Sodium Bicarbonate (sat. aq.) | 84.01 | 100 mL | - |

| Sodium Thiosulfate (10% aq.) | 158.11 | 50 mL | - |

| Brine (sat. aq. NaCl) | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 1,5-hexadiene (1.0 eq.) and 150 mL of dichloromethane (DCM). Cool the flask to 0 °C in an ice-water bath.

-

Reagent Preparation: In a separate beaker, dissolve m-CPBA (2.2 eq.) in 100 mL of DCM.

-

Addition of Oxidant: Slowly add the m-CPBA solution to the stirred solution of 1,5-hexadiene via the addition funnel over a period of 1-2 hours.[11] Causality: Slow addition is crucial to control the exothermic reaction and to prevent the buildup of the acidic byproduct, which can catalyze the unwanted ring-opening of the epoxide.[11]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Cool the reaction mixture back to 0 °C. Cautiously add 10% aqueous sodium thiosulfate solution to quench any unreacted peroxide.[11] Stir for 20 minutes.

-

Work-up - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1,2:5,6-diepoxyhexane as a colorless liquid.[1]

Key Considerations

-

Stoichiometry: A slight excess of m-CPBA is used to drive the reaction to completion and ensure both double bonds are epoxidized.

-

Byproduct Removal: The acidic byproduct, m-chlorobenzoic acid, must be thoroughly removed during the work-up, as its presence can lead to the degradation of the desired epoxide product upon storage or during distillation.

-

Safety: m-CPBA is a potentially explosive solid and should be handled with care.[12] Avoid grinding the solid and store it at recommended refrigerated temperatures (2-8 °C).[13] All operations should be conducted in a chemical fume hood.[13]

Method 2: Catalytic Epoxidation using Methyltrioxorhenium (MTO) and H₂O₂

Catalytic methods offer a more sustainable and atom-economical approach to epoxidation. The MTO/H₂O₂ system is particularly effective, using inexpensive and environmentally benign hydrogen peroxide as the terminal oxidant.[5][14]

Mechanism of Action

The catalytic cycle begins with the reaction of MTO with hydrogen peroxide to form a highly reactive rhenium-peroxo complex. This peroxo species is the active oxidizing agent that transfers an oxygen atom to the alkene double bond, regenerating the MTO catalyst and forming the epoxide. The addition of a Lewis base, such as pyridine or 3-cyanopyridine, is often crucial.[5][14] These additives coordinate to the rhenium center, preventing the Lewis-acidic MTO from catalyzing the hydrolytic ring-opening of the newly formed epoxide.[15][16] This significantly improves the yield and stability of the product.[5]

Diagram 2: Simplified Catalytic Cycle for MTO Epoxidation

The catalytic cycle involving MTO and hydrogen peroxide.

Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1,5-Hexadiene | 82.14 | 4.11 g (5.0 mL) | 1.0 |

| Methyltrioxorhenium (MTO) | 249.23 | 62 mg | 0.005 (0.5 mol%) |

| Pyridine | 79.10 | 198 mg (0.2 mL) | 0.05 (5 mol%) |

| Hydrogen Peroxide (30% aq.) | 34.01 | 12.5 mL | 2.2 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,5-hexadiene (1.0 eq.), MTO (0.005 eq.), and pyridine (0.05 eq.) in 100 mL of dichloromethane. Cool the solution to 0 °C in an ice-water bath.

-

Addition of Oxidant: Add 30% aqueous hydrogen peroxide (2.2 eq.) dropwise to the stirred solution over 1 hour. Causality: The slow addition of H₂O₂ is necessary to maintain a low concentration of the oxidant, which helps to preserve the catalyst's activity and prevent side reactions.[17]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. The biphasic mixture should become homogeneous as the reaction proceeds.

-

Work-up: After the reaction is complete (as determined by TLC or GC analysis), transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash it with water (2 x 30 mL) and then brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to afford pure 1,2:5,6-diepoxyhexane.

Key Considerations

-

Catalyst Loading: MTO is a highly efficient catalyst, and loadings can often be as low as 0.1-1 mol%.[18]

-

Role of Additives: The choice and amount of the pyridine-based additive can be critical. For acid-sensitive epoxides, a mixture of pyridine and 3-cyanopyridine may be beneficial.[5][17] Other additives like 3-methylpyrazole have also been shown to improve catalytic activity.[18]

-

Oxidant: While 30% H₂O₂ is common, other sources like urea-hydrogen peroxide (UHP) or sodium percarbonate can also be used, sometimes offering advantages in handling and slow release of the oxidant.[14]

Comparative Analysis

| Feature | m-CPBA Method | MTO/H₂O₂ Method |

| Oxidant | Stoichiometric m-CPBA | Catalytic MTO, H₂O₂ |

| Byproducts | m-Chlorobenzoic acid | Water |

| Atom Economy | Lower | Higher |

| Cost | m-CPBA is relatively expensive | MTO is expensive, but used catalytically; H₂O₂ is cheap |

| Safety | Peroxyacid is potentially explosive | Concentrated H₂O₂ is a strong oxidizer |

| Work-up | Requires extensive washing | Simpler aqueous work-up |

| Reaction Time | Longer (12-16 h) | Shorter (4-6 h) |

Purification and Characterization

Independent of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

Purification Workflow

Diagram 3: General Purification and Analysis Workflow

A flowchart illustrating the post-synthesis processing steps.

-

Vacuum Distillation: This is the preferred method for purifying moderate to large quantities of the product. 1,2:5,6-diepoxyhexane is a liquid with a boiling point that allows for purification by distillation under reduced pressure, which prevents thermal decomposition.

-

Column Chromatography: For smaller scales or for achieving very high purity, silica gel chromatography can be employed. A solvent system of ethyl acetate and hexanes is typically effective.

Characterization

The structure of 1,2:5,6-diepoxyhexane should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protons on the epoxide rings (typically in the 2.5-3.1 ppm range) and the methylene protons of the hexane backbone.

-

¹³C NMR will show signals for the carbon atoms of the epoxide rings (typically in the 45-55 ppm range).

-

-

Infrared (IR) Spectroscopy: The presence of the epoxide functional group can be confirmed by characteristic C-O stretching frequencies, often appearing around 800-950 cm⁻¹ and 1250 cm⁻¹.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound (C₆H₁₀O₂ = 114.14 g/mol ).[1]

Safety and Handling

-

General Precautions: All synthetic procedures should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, must be worn at all times.[13]

-

Peroxide Handling:

-

m-CPBA: This is an organic peroxide that can be shock-sensitive and may decompose violently upon heating.[19] It should be stored in a refrigerator and away from combustible materials.[12][13] Spills should be treated with a reducing agent like sodium thiosulfate.

-

Hydrogen Peroxide (30%): This is a strong oxidizing agent and is corrosive.[12] It can cause severe skin burns and eye damage. Avoid contact with skin and eyes.

-

Conclusion

The synthesis of 1,2:5,6-diepoxyhexane from 1,5-hexadiene can be successfully achieved via both stoichiometric and catalytic epoxidation methods. The traditional m-CPBA approach is robust and reliable, while the MTO/H₂O₂ system offers a more modern, efficient, and environmentally conscious alternative. The selection of the optimal method will be dictated by the specific requirements of the research or development program, including scale, cost, and safety infrastructure. Rigorous purification and spectroscopic characterization are essential to ensure the quality of the final product for its intended application.

References

- Adolfsson, H., Copéret, C., Chiang, J. P., & Yudin, A. K. (2000). Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. The Journal of Organic Chemistry, 65(25), 8651–8658.

- UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).

- Jin, L., Guthrie, D., Saathoff, J., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development.

- Adolfsson, H., Copéret, C., Chiang, J. P., & Yudin, A. K. (2000). Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine. PubMed.

- Yamazaki, S. (2012). An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide. Organic & Biomolecular Chemistry, 10(3), 503-505.

- Caron, S., & Sharpless, K. B. (1995). Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. The Journal of Organic Chemistry, 60(16), 5194–5195.

- Organic Chemistry Portal. (n.d.). Methyltrioxorhenium (MTO).

- Organic Chemistry Tutor. (n.d.). Epoxidation of Alkenes.

- Chemistry Steps. (n.d.). Epoxidation of Alkenes.

- MilliporeSigma. (2021). SAFETY DATA SHEET - 3-Chloroperoxybenzoic acid.

- Saha, B., & Saha, A. (2022). Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview. New Journal of Chemistry, 46(2), 485-502.

- Chemistry LibreTexts. (2022). 6.8: Epoxidation.

- Hauer, B., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. Molecules, 26(6), 1568.

- The Organic Chemistry Tutor. (2015, March 29). Epoxidation of Alkenes with Peroxyacids [Video]. YouTube.

- Visualize Organic Chemistry. (n.d.). Alkene epoxidation.

- Loba Chemie. (2016). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS.

- Chemistry LibreTexts. (2020). 9.12: Oxidation of Alkenes - Epoxidation.

- Kühn, F. E. (2012). Methyltrioxorhenium catalyzed oxidations. mediaTUM.

- 960 Chemical Network. (n.d.). Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview.

- House, H. O., & Ro, R. S. (1958). The Stereochemistry of Base-catalyzed Epoxidation. Journal of the American Chemical Society, 80(9), 2428–2433.

- Huijbrechts, A. M. L., et al. (2008). Synthesis and application of epoxy starch derivatives. Carbohydrate Polymers, 74(3), 583-590.

- Lancaster University. (n.d.). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture.

- Huijbrechts, A. M. L. (2008). Main products of 1,2,5,6-diepoxyhexane after the reactions; 2,5-bishydroxymethyltetrahydrofuran (1) and 1,2-dihydroxy-5,6-epoxyhexane (2). ResearchGate.

- Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-.

- Huijbrechts, A. M. L. (2008). Multifunctional starch derivatives: synthesis, characterization and properties. ResearchGate.

- Guthrie, D., et al. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. ChemRxiv.

- Ashenhurst, J. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

Sources

- 1. CAS 1888-89-7: 1,2:5,6-Diepoxyhexane | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. rtong.people.ust.hk [rtong.people.ust.hk]

- 14. MTO - Methyltrioxorhenium [organic-chemistry.org]

- 15. Methyltrioxorhenium (MTO) catalysis in the epoxidation of alkenes: a synthetic overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chem960.com [chem960.com]

- 17. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 18. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. lobachemie.com [lobachemie.com]

Spectroscopic data for 1,5-Hexadiene diepoxide (NMR, IR, Mass Spec)

Introduction

1,5-Hexadiene diepoxide, also known as 1,2:5,6-diepoxyhexane (CAS RN: 1888-89-7), is a bifunctional electrophile with significant utility in organic synthesis and polymer chemistry.[1][][3] Its two reactive epoxide rings allow for a variety of chemical transformations, making it a valuable building block for cross-linking agents, resins, and complex organic molecules.[1][3] Accurate structural elucidation and purity assessment are paramount for its effective application. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in established analytical protocols and expert interpretation.

The molecule's symmetrical nature, with two chemically equivalent epoxide rings separated by an ethylene bridge, dictates a deceptively simple yet informative spectroscopic signature. Understanding these spectral features is crucial for researchers in materials science, synthetic chemistry, and drug development to verify its structure and monitor its reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbons, providing a clear indication of its structural integrity.

Experimental Protocol: Acquiring NMR Spectra

This protocol outlines the standard procedure for preparing and analyzing a small organic molecule like this compound.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[4][5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4] Common deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[4]

-

Transfer the solution to a standard 5 mm NMR tube. Ensure no particulate matter is present.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, adjusting the depth according to the manufacturer's guide.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[4]

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A typical experiment for a small molecule involves a 30-degree pulse angle and a short relaxation delay.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This common technique removes C-H splitting, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

-

-

Processing:

-

Perform a Fourier transform on the acquired Free Induction Decay (FID) signal.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is used as a reference for ¹H NMR, and the solvent's carbon signal at 77.16 ppm is used for ¹³C NMR.[7]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.75 - 1.90 | Multiplet | 4H | -CH₂-CH₂- (Ethylene bridge) |

| b | 2.50 - 2.60 | Multiplet | 2H | Epoxide CH₂ |

| c | 2.75 - 2.85 | Multiplet | 2H | Epoxide CH₂ |

| d | 3.05 - 3.15 | Multiplet | 2H | Epoxide CH |

Solvent: CDCl₃, Field Strength: 400 MHz

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its symmetrical structure.

-

Epoxide Protons (Signals b, c, d): Protons on an epoxide ring typically resonate in the 2.5-3.5 ppm range.[8] The signals for the three distinct protons on each epoxide ring (two diastereotopic CH₂ protons and one CH proton) are present in this region. Their complex splitting patterns (multiplets) arise from both geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

-

Aliphatic Protons (Signal a): The signal at ~1.8 ppm corresponds to the four protons of the central ethylene bridge (-CH₂-CH₂-). These protons are chemically equivalent due to the molecule's symmetry and appear as a single multiplet. They are shifted upfield relative to the epoxide protons because they are further from the deshielding effect of the oxygen atoms.

¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 25.5 | -CH₂-CH₂- (Ethylene bridge) |

| 2 | 47.0 | Epoxide CH₂ |

| 3 | 52.5 | Epoxide CH |

Solvent: CDCl₃, Field Strength: 100 MHz, Proton-decoupled

Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows only three distinct signals, confirming the molecule's symmetry.

-

Epoxide Carbons (Signals 2 & 3): The signals at 52.5 ppm and 47.0 ppm are characteristic of carbons in an epoxide ring. The carbon atom bonded to one hydrogen (CH) is typically found slightly further downfield than the carbon bonded to two hydrogens (CH₂).

-

Aliphatic Carbon (Signal 1): The upfield signal at 25.5 ppm is assigned to the carbons of the central ethylene bridge. These carbons are in a purely aliphatic environment, shielded from the electronegative oxygen atoms, and thus resonate at a lower chemical shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to the C-H and C-O bonds of the alkane backbone and the epoxide rings.

Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

Since this compound is a liquid at room temperature, a "neat" spectrum (of the pure liquid) is easily obtained.[9]

-

Sample Preparation:

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Acquire the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.[11]

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2990 - 3050 | Medium | C-H stretch (epoxide ring) |

| 2850 - 2960 | Medium-Strong | C-H stretch (aliphatic -CH₂-) |

| 1250 | Strong | C-O stretch (symmetric ring breathing) |

| 820 - 950 | Strong | C-O stretch (asymmetric ring stretch) |

Interpretation of IR Spectrum

The IR spectrum clearly indicates the presence of both epoxide and alkane functionalities.

-

C-H Stretching: The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the epoxide rings. The absorptions just below 3000 cm⁻¹ are typical for C-H bonds in saturated aliphatic chains (-CH₂-).

-

C-O Stretching (Epoxide Ring): The most diagnostic peaks for an epoxide are the C-O stretching vibrations. Epoxides typically show a "ring breathing" symmetric stretch around 1250 cm⁻¹ and a strong, characteristic asymmetric C-O-C stretch between 950-810 cm⁻¹. The presence of these strong bands provides compelling evidence for the epoxide functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique that leads to the formation of a molecular ion and several characteristic fragment ions.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

-

-

Ionization:

-

Fragmentation:

-

The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.[14] This fragmentation pattern is reproducible and characteristic of the molecule's structure.

-

-

Mass Analysis and Detection:

-

The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[15]

-

Caption: Workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment |

| 114 | 5 | [M]⁺• (Molecular Ion) |

| 71 | 100 | [M - C₂H₅O]⁺ (Loss of an epoxyethyl radical) |

| 57 | 45 | [C₄H₉]⁺ (Alkyl fragment) |

| 43 | 80 | [C₂H₃O]⁺ or [C₃H₇]⁺ (Acylium or propyl fragment) |

Ionization Method: Electron Ionization (EI)

Interpretation of Mass Spectrum

-

Molecular Ion Peak ([M]⁺•): The peak at m/z 114 corresponds to the molecular weight of this compound (C₆H₁₀O₂), confirming its elemental composition.[16] While present, its low intensity is typical for molecules that fragment easily under high-energy EI conditions.[17]

-

Base Peak (m/z 71): The most abundant ion, the base peak, appears at m/z 71. This likely results from the cleavage of the C-C bond between the ethylene bridge and one of the epoxide rings, followed by the loss of a C₂H₅O radical. This fragmentation pathway is favorable as it leads to a stable secondary carbocation.

-

Other Fragments: The peaks at m/z 57 and 43 are common fragments resulting from further cleavage of the carbon chain and are characteristic of aliphatic structures. The peak at m/z 43 is particularly significant and often corresponds to the stable acylium ion [CH₂CHO]⁺ resulting from the fragmentation of an epoxide ring.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the C-H framework and the molecule's inherent symmetry. IR spectroscopy validates the presence of the key epoxide functional groups through their characteristic C-O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. These datasets, acquired through robust and standardized protocols, form a self-validating system for the positive identification and quality assessment of this versatile chemical intermediate, providing researchers and drug development professionals with the trusted data needed for their applications.

References

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids.

- Wikipedia. (2023). Mass spectrometry.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

- Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved January 9, 2026, from a general instrument protocol, specific URL not available.

- Researching. (2022, November 16). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters.

- Emerald Cloud Lab. (2023, September 3). ExperimentIRSpectroscopy Documentation.

- The Royal Society of Chemistry. (n.d.). Supporting Information with NMR data.

- Wikipedia. (2023). Infrared spectroscopy.

- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15903, 1,2:5,6-Diepoxyhexane.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

- Kameyama, A., et al. (1998). Regio- and Stereoselectivity in Cyclopolymerization of (2S,5S)-1,2:5,6-Diepoxyhexane. Macromolecules, 31(5), 1437-1443. [Link]

- Nature Protocols. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved January 9, 2026, from a representative example of a detailed NMR protocol.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 1,2-Epoxyhexane.

- Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides.

- Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.

- Chemistry Stack Exchange. (2019, April 25). What am I doing incorrectly with this IR/ Mass spec data?

- KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- SpectraBase. (n.d.). 1,2-Epoxyhexane - Optional[13C NMR].

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.

- Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies.

- Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra.

- Scribd. (n.d.). Spec Ir NMR Spectra Tables PDF.

Sources

- 1. This compound | 1888-89-7 [chemicalbook.com]

- 3. CAS 1888-89-7: 1,2:5,6-Diepoxyhexane | CymitQuimica [cymitquimica.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. This compound(1888-89-7) 13C NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: The Synthetic Potential of a Bifunctional Building Block

An In-Depth Technical Guide to the Chemical Reactivity of Epoxide Rings in 1,5-Hexadiene Diepoxide

In the landscape of modern organic synthesis, bifunctional molecules that offer precise control over subsequent chemical transformations are of paramount importance. This compound, also known as 1,2,5,6-diepoxyhexane (CAS No: 1888-89-7), represents a quintessential example of such a versatile intermediate.[1][2] Derived from the epoxidation of 1,5-hexadiene, this molecule contains two strained three-membered epoxide rings, which serve as highly reactive electrophilic sites.[3] The presence of two such rings within a flexible hexane framework allows for a diverse range of chemical manipulations, including nucleophilic ring-opening, acid-catalyzed hydrolysis, and polymerization, making it a valuable precursor for complex molecules and polymer materials.[1][4]

This guide provides a comprehensive exploration of the chemical reactivity inherent to the epoxide rings of this compound. We will dissect the mechanistic underpinnings of its key reactions, focusing on the principles of regioselectivity and stereoselectivity that govern the formation of specific products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this diepoxide in their synthetic endeavors.

Structure and Stereochemistry

The epoxidation of the two double bonds in 1,5-hexadiene creates two stereocenters. Consequently, this compound can exist as a pair of enantiomers (the dl-racemic mixture) and a meso compound. The specific stereoisomer used can have profound implications for the stereochemical outcome of subsequent reactions, a critical consideration in asymmetric synthesis.

| Physical and Chemical Properties | |

| Molecular Formula | C₆H₁₀O₂[1][5] |

| Molecular Weight | 114.14 g/mol [1][5] |

| Boiling Point | 62 °C (at 300 mmHg)[1] |

| Density | ~0.98 g/mL[1] |

| Synonyms | 1,2,5,6-Diepoxyhexane, Hexadienediepoxide[6] |

Synthesis of this compound

The primary route to this compound is the oxidation of 1,5-hexadiene, typically with a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA). The reaction stoichiometry is critical; using one equivalent of the oxidizing agent can selectively produce the mono-epoxide, 1,2-epoxy-5-hexene.[7][8] To favor the formation of the diepoxide, an excess of the oxidizing agent is required. Careful control of reaction conditions, such as temperature, is necessary to minimize side reactions.[9]

Caption: General workflow for the synthesis of this compound.

Part 1: Nucleophilic Ring-Opening Under Basic or Neutral Conditions

The high ring strain of epoxides makes them susceptible to nucleophilic attack even without acid catalysis, a feature that distinguishes them from other ethers.[3][10] Under basic or neutral conditions, the ring-opening proceeds via a classic Sₙ2 mechanism.

Mechanism and Regioselectivity

In an Sₙ2 reaction, the nucleophile attacks one of the electrophilic carbons of the epoxide, simultaneously cleaving the carbon-oxygen bond. The alkoxide intermediate is then protonated in a subsequent workup step to yield the alcohol product.[11]

A key principle of this mechanism is that the nucleophile will preferentially attack the sterically least hindered carbon atom.[11][12][13] In this compound, both epoxide carbons are secondary. Therefore, for a small nucleophile, the initial attack may show little regioselectivity between the two carbons of a single epoxide ring. However, the reaction proceeds sequentially. Once the first ring is opened, the resulting substituent may introduce steric or electronic effects that influence the regioselectivity of the second ring-opening.

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Stereochemistry

The Sₙ2 mechanism dictates a specific stereochemical outcome: inversion of configuration at the carbon center that is attacked. The nucleophile approaches from the side opposite to the C-O bond (backside attack).[10][14] This results in an anti-relationship between the newly introduced nucleophile and the hydroxyl group.

Experimental Protocol: Ring-Opening with Sodium Methoxide

This protocol describes a representative procedure for the double ring-opening of this compound using a strong nucleophile.

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a solution of sodium methoxide by dissolving sodium metal (2.2 equivalents) in anhydrous methanol at 0 °C.

-

Reaction: Once the sodium has completely dissolved, add a solution of this compound (1.0 equivalent) in anhydrous methanol dropwise to the cooled methoxide solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the corresponding di-methoxy tetrol.

Part 2: Acid-Catalyzed Ring-Opening

Under acidic conditions, the mechanism of epoxide ring-opening is significantly different, leading to distinct regiochemical outcomes compared to base-catalyzed reactions.[13][15]

Mechanism and Regioselectivity

The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst. This step makes the oxygen a much better leaving group and activates the epoxide toward nucleophilic attack.[3][14] The subsequent nucleophilic attack occurs at the carbon atom that can best accommodate a positive charge.

The transition state of this reaction has substantial Sₙ1 character.[14][15] A partial positive charge (carbocation character) develops on the carbon atoms of the protonated epoxide. This positive charge is better stabilized at the more substituted carbon. Therefore, the nucleophile preferentially attacks the more substituted position.[3][12][16] In the case of this compound, where both carbons are secondary, this effect is less pronounced than in systems with a tertiary carbon. However, the reaction still proceeds through this pathway, and a mixture of products can often result.[15]

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Stereochemistry

Despite the Sₙ1-like nature of the transition state, the reaction still results in overall anti-addition. The nucleophile attacks from the backside relative to the protonated oxygen, leading to a trans-1,2-diol (or its derivative).[3][13][15]

| Reaction Condition | Mechanism | Regioselectivity | Stereochemistry |

| Basic/Neutral | Sₙ2 | Attack at the less sterically hindered carbon[12][13][14] | Anti-addition (Inversion) |

| Acidic | Sₙ1-like | Attack at the more substituted carbon[3][14][15] | Anti-addition (Inversion) |

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the hydrolysis of both epoxide rings to form hexane-1,2,5,6-tetrol.

-

Setup: Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Reaction: Cool the solution to 0 °C in an ice bath and add a catalytic amount of 0.1 M sulfuric acid.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting material.

-

Workup: Neutralize the reaction mixture by adding a small amount of solid sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the THF under reduced pressure. Extract the aqueous solution with ethyl acetate or perform continuous extraction for highly polar products.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrol, which can be purified by recrystallization or chromatography.

Part 3: Polymerization Reactions

The bifunctional nature of this compound makes it an excellent candidate for polymerization. Each epoxide ring can participate in ring-opening polymerization, allowing the molecule to act as a cross-linking agent or a monomer for the synthesis of polyethers. Cationic polymerization, initiated by Lewis or Brønsted acids, is a common method. The resulting polymers can possess enhanced mechanical and thermal properties due to the cross-linked network structure.[4]

Part 4: Spectroscopic Characterization

Confirming the outcome of reactions involving this compound relies on standard spectroscopic techniques. The table below summarizes key expected signals for the starting material and a representative ring-opened product.[17][18][19]

| Compound | Technique | Key Signals / Bands |

| This compound | ¹H NMR | δ ~2.5-3.0 ppm (multiplets, epoxide CH) |

| ¹³C NMR | δ ~45-55 ppm (epoxide CH and CH₂) | |

| IR | ~3050-2990 cm⁻¹ (epoxide C-H stretch), ~1250 cm⁻¹ (C-O stretch, ring) | |

| Hexane-1,2,5,6-tetrol | ¹H NMR | δ ~3.4-3.8 ppm (multiplets, CH-OH), broad singlet (OH) |

| ¹³C NMR | δ ~65-75 ppm (CH-OH) | |

| IR | ~3600-3200 cm⁻¹ (broad, O-H stretch), ~1100-1000 cm⁻¹ (C-O stretch) |

Conclusion

This compound is a potent and versatile chemical intermediate whose reactivity is dominated by its two epoxide rings. The choice of reaction conditions—acidic versus basic/neutral—provides a powerful tool to control the regiochemical outcome of nucleophilic ring-opening reactions, adhering to well-established Sₙ1-like and Sₙ2 mechanistic principles. Both pathways proceed with a predictable anti-stereochemistry, offering reliable control over the three-dimensional structure of the products. Furthermore, its bifunctionality enables its use in polymer science to create complex, cross-linked materials. A thorough understanding of these reactivity patterns, as detailed in this guide, is essential for any scientist aiming to exploit the full synthetic potential of this valuable building block.

References

- The Role of 1,5-Hexadiene in Modern Organic Synthesis. (n.d.). Google Cloud.

- This compound|1888-89-7. (n.d.). LookChem.

- Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.

- Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (2024).

- 15.8: Opening of Epoxides. (2020). Chemistry LibreTexts.

- Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. (n.d.). ChemRxiv.

- Synthesis of 1, 5-hexadiene crosslinked alkene polymer and its shear stability. (n.d.).

- Reverse Regioselectivity in Reductive Ring Opening of Epoxide Enabled by Zirconocene and Photoredox C

- Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2025).

- This compound | 1888-89-7. (2025). ChemicalBook.

- Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. (2025). Lancaster EPrints.

- Regioselectivity of epoxide ring-opening. (2018). YouTube.

- 1888-89-7 | this compound. (n.d.). ChemScene.

- Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. (2024). American Chemical Society.

- New synthetic strategies for the stereocontrolled synthesis of substituted “skipped” diepoxides. (n.d.). PMC - NIH.

- 18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition.

- Cationic polymerization of 2,5-dimethyl-l,5-hexadiene. (2025).

- 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.

- Ring-opening reactions of epoxides: Strong nucleophiles. (2012). YouTube.

- This compound | 1888-89-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- This compound 1888-89-7. (n.d.). Tokyo Chemical Industry UK Ltd..

- 1,5-Hexadiene | C6H10 | CID 11598. (n.d.). PubChem - NIH.

- 13.6 Ring Opening of Epoxides. (2021). YouTube.

- This compound 96.0+%, TCI America™. (n.d.). Fisher Scientific.

- Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (n.d.).

- The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. (2009). PubMed.

- Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. (2004). NIH.

- Spectroscopic characterization for new complexes with 2,2 0 - (5,5-dimethylcyclohexane-1,3-diylidene)bis(azan-1-yl- 1-ylidene)dibenzoic acid. (n.d.).

- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2025). European Journal of Chemistry.

- Polymerization of Ethylene and 1,3-Butadiene Using Methylaluminoxane-Phosphine C

- Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety. (2025).

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1888-89-7 [chemicalbook.com]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Spectroscopic Characterization of New Schiff Bases Containing the Benzo-15-Crown-5 Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to 1,5-Hexadiene Diepoxide as a Monomer for Polymer Synthesis

Foreword: Unlocking the Potential of a Bifunctional Monomer

For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is a perpetual frontier. The architecture of a polymer, dictated by the monomer units from which it is constructed, defines its ultimate function. In this context, 1,5-hexadiene diepoxide (also known as 1,2,5,6-diepoxyhexane) emerges as a monomer of significant interest. Its bifunctional nature, possessing two reactive epoxide rings, offers a unique platform for the synthesis of linear, branched, and cross-linked polymers with a high degree of functionality. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its polymerization behavior and the potential applications of the resulting polymeric materials, with a particular focus on the biomedical field.

The Monomer: Synthesis and Core Properties of this compound

A thorough understanding of the monomer is the bedrock of successful polymer synthesis. This section details the preparation and key physicochemical characteristics of this compound.

Synthesis of this compound

The most common and direct route to this compound is through the epoxidation of its precursor, 1,5-hexadiene. This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,5-hexadiene in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the stirred solution of 1,5-hexadiene. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and polymerization. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 1888-89-7 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 62 °C at 300 mmHg |

| Density | ~0.98 g/mL |

| Refractive Index | ~1.439-1.441 |

Polymerization of this compound: A Multifaceted Approach

The presence of two epoxide rings allows this compound to undergo polymerization through various mechanisms, primarily ring-opening polymerization. This section explores the cationic, anionic, and coordination routes to synthesizing polymers from this versatile monomer.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of epoxides is typically initiated by Lewis acids or protic acids.[2] The high reactivity of the cationic propagating species can lead to side reactions, but it also allows for rapid polymerization.

Mechanism:

-

Initiation: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), reacts with the epoxide oxygen to form an oxonium ion.[3]

-

Propagation: The oxonium ion is attacked by the oxygen of another monomer molecule in an SN2-type reaction, leading to ring-opening and the formation of a new oxonium ion at the chain end.

-

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer to another monomer or solvent molecule.

Generalized Experimental Protocol for Cationic Polymerization:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in a dry, non-protic solvent (e.g., dichloromethane) is prepared in a flame-dried flask and cooled to the desired temperature (e.g., 0 °C).

-

Initiator Addition: A solution of the Lewis acid initiator (e.g., BF₃·OEt₂) in the same solvent is added dropwise to the monomer solution.

-

Polymerization: The reaction is allowed to proceed for a set period, with the progress monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

-

Termination and Purification: The polymerization is quenched by the addition of a nucleophilic agent like methanol. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of epoxides offers better control over molecular weight and dispersity, often leading to living polymerization characteristics.[4] This method is particularly useful for synthesizing well-defined polymer architectures.

Mechanism:

-

Initiation: A strong nucleophile, such as an organolithium compound (e.g., n-butyllithium) or an alkoxide, attacks one of the epoxide carbons, leading to ring-opening and the formation of an alkoxide propagating species.[5]

-

Propagation: The alkoxide at the chain end attacks another monomer molecule, continuing the chain growth.

-

Termination: In a living polymerization, there is no inherent termination step. The reaction is terminated by the deliberate addition of a quenching agent, such as a protic solvent (e.g., methanol).

Generalized Experimental Protocol for Anionic Polymerization:

-

Reaction Setup: All glassware must be rigorously dried, and the reaction is conducted under a high-purity inert atmosphere. The monomer and a dry, polar solvent (e.g., tetrahydrofuran, THF) are added to the reaction flask.

-

Initiator Addition: The organolithium initiator is added dropwise to the monomer solution at a controlled temperature (often low temperatures are used, such as -78 °C, to manage the reactivity).[5]

-

Polymerization: The reaction mixture is stirred for the desired time. Aliquots can be taken to monitor the progress of the polymerization by GPC.

-

Termination and Purification: The living polymer is terminated by the addition of degassed methanol. The polymer is then isolated by precipitation in a non-solvent, followed by filtration and drying.

Coordination Polymerization

Coordination polymerization, often employing Ziegler-Natta type catalysts, can lead to polymers with high stereoregularity.[6] For a diepoxide monomer, this could result in polymers with a well-defined three-dimensional structure.

Mechanism:

The mechanism of coordination polymerization of epoxides is complex and depends on the specific catalyst system used. Generally, it involves the coordination of the epoxide monomer to a metal center, followed by insertion into the metal-polymer bond.

Catalyst Systems:

-

Ziegler-Natta Catalysts: These are typically based on a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum).[6]

-

Metallocene Catalysts: These are homogeneous catalysts that can offer better control over the polymer architecture.

Due to the complexity and proprietary nature of many coordination catalysts, a generalized experimental protocol is less straightforward. However, the principles of inert atmosphere, pure reagents, and controlled reaction conditions are paramount.

Properties and Characterization of Poly(this compound)

The properties of the polymers derived from this compound are highly dependent on the polymerization method and conditions. The presence of two epoxide groups per monomer unit provides a high density of potential cross-linking sites.

Structural and Molecular Weight Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure, including the extent of ring-opening and the presence of any side products.[7][8]

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[7] A narrow PDI (close to 1.0) is indicative of a controlled or living polymerization.

Thermal and Mechanical Properties

The thermal and mechanical properties of the polymers, especially after cross-linking, are critical for their application.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.[9][10][11]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9][10][11]

-

Dynamic Mechanical Analysis (DMA) and Tensile Testing: These techniques are used to evaluate the mechanical properties of the cross-linked polymers, such as their modulus, strength, and toughness.[12][13][14][15][16]

Illustrative Data for Poly(epoxides):

| Polymerization Method | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) |

| Cationic | 1,000 - 20,000 | 1.5 - 3.0 | Variable |

| Anionic (Living) | 5,000 - 100,000+ | 1.05 - 1.2 | Dependent on structure |

| Coordination | Variable | Variable | Can be high due to stereoregularity |

Note: This table provides expected ranges for poly(epoxides) in general, as specific data for poly(this compound) is limited in publicly available literature. The actual values will depend on the specific reaction conditions.

Cross-Linking of Poly(this compound) and its Significance

The polymers synthesized from this compound will contain either unreacted epoxide groups (if the polymerization is controlled to be linear) or will form a cross-linked network during polymerization. These epoxide functionalities are reactive handles for further chemical modification or for creating robust, three-dimensional networks.

Cross-linking can be achieved through:

-

Reaction with Curing Agents: Amines, anhydrides, and other nucleophiles can be used to cross-link the polymer chains through the remaining epoxide groups.

-

Self-Cross-linking: Under certain conditions, particularly with cationic polymerization at higher temperatures, the growing polymer chains can react with epoxide groups on other chains, leading to a cross-linked network.

The ability to form cross-linked structures is highly valuable for applications requiring mechanical integrity, chemical resistance, and controlled release properties, which are all desirable in the biomedical field.[2][5]

Applications in Drug Development and Biomedical Research

The unique properties of polymers derived from this compound make them promising candidates for various biomedical applications.

Drug Delivery Systems

Cross-linked polymer networks can form hydrogels or solid matrices that can encapsulate therapeutic agents.[2][5] The release of the drug can be controlled by the cross-link density, the hydrophilicity of the polymer, and the degradation of the polymer matrix.[9][17][18] The presence of ether linkages in the polymer backbone can also influence drug-polymer interactions.

Biocompatible Materials and Tissue Engineering

Polymers intended for biomedical applications must be biocompatible, meaning they do not elicit a significant adverse response from the body.[13][14] The biocompatibility of polymers derived from this compound would need to be thoroughly assessed. If found to be biocompatible, these polymers could be used as scaffolds for tissue engineering, where their cross-linked structure could provide the necessary mechanical support for cell growth.

Conclusion and Future Outlook

This compound is a monomer with significant untapped potential. Its bifunctional nature allows for the synthesis of a variety of polymer architectures through cationic, anionic, and coordination polymerization. The resulting polymers, rich in reactive epoxide functionalities, are ideal candidates for the development of cross-linked materials with tunable properties. For the fields of drug development and biomedical research, these materials offer exciting possibilities for creating advanced drug delivery systems and biocompatible scaffolds. Further research into the controlled polymerization of this compound and a thorough evaluation of the biocompatibility of its polymers will be crucial in unlocking its full potential.

References

- Ziegler–Natta c

- The thermal properties analyzed by DSC, DMA, TGA.

- Modeling and Simulation of Drug Release through Polymer M

- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Polymers (Basel). 2024;16(16). [Link]

- Drug Release Kinetics from Polymer Matrix through Fractal Approxim

- Jurak M, Wiącek AE. What affects the biocompatibility of polymers? Adv Colloid Interface Sci. 2021;294:102451. [Link]

- Teixeira S, das Neves J, Sousa-Sousa J, et al. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management.

- Drug release from various matrices: effect of the drug and polymer...

- GPC-NMR Analysis for Polymer Characteris

- Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles. Polymers (Basel). 2021;13(21). [Link]

- Ring-Opening Polymerization And Anionic Polymerization of Epoxides . Lecture no 2 . - YouTube. [Link]

- Ring-opening-isomerization anionic polymerization via Brook rearrangement - Chemical Communic

- Photo-crosslinked synthetic biodegradable polymer networks for biomedical applications.

- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. [Link]

- Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds - EU-Japan Centre. [Link]

- US5468841A - Polymerization of energetic, cyclic ether monomers using boron trifluoride tetrahydrofuranate - Google P

- Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. Curr Pharm Des. 2018;24(16):1756-1768. [Link]

- [Study on synthesis of physically crosslinked biomedical polyurethane hydrogel]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. 2006;23(3):583-586. [Link]

- Anionic Synthesis of Epoxy End-Capped Polymers - University of Houston. [Link]

- Cationic Photopolymerization of 1, 2-Epoxy-6-(9-carbazolyl)-4-oxahexane Initiated by Sulfonium Salt and Iron Arene Complex | Semantic Scholar. [https://www.semanticscholar.org/paper/Cationic-Photopolymerization-of-1%2C-2-Epoxy-6-(9-and-Z-Andrzejewska/d917f8a7153a81237a34551270273767f40149e6]([Link]

- The cationic ring-opening polymerization of cyclic ethers - Aston Research Explorer. [Link]

- Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers. ACS Eng Au. 2023;3(1):31-42. [Link]

- Thermal and dynamic mechanical properties of epoxy resin/poly(urethane-imide)/polyhedral oligomeric silsesquioxane nanocomposites | Request PDF. [Link]

- Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. Polymers (Basel). 2019;11(3). [Link]

- Crosslinking biopolymers for biomedical applications. Trends Biotechnol. 2015;33(6):339-346. [Link]

- Schiff-Base Cross-Linked Hydrogels Based on Properly Synthesized Poly(ether urethane)s as Potential Drug Delivery Vehicles in the Biomedical Field: Design and Characterization. Polymers (Basel). 2022;14(15). [Link]

- The cationic ring-opening polymerization of cyclic ethers - Aston Research Explorer. [Link]

- Cross-Linking Biopolymers for Biomedical Applic

- Cationic polymerization of 2,5-dimethyl-l,5-hexadiene - ResearchG

- Controlled/living radical polymerization - ResearchG

- THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. [Link]

- Thermal Characterization of Polymers | Nexus Analytics. [Link]

- Special Issue : Thermal Properties and Applic

- End-functionalized polymers by controlled/living radical polymerizations: synthesis and applic

- Proton NMR Analysis of 1,5-Hexadiene | Download Scientific Diagram - ResearchG

- Main products of 1,2,5,6-diepoxyhexane after the reactions;...

- Structure and dynamics of poly(ethylene- co-1,5-hexadiene)

- Biocompatibility of Resorbable Polymers: A Historical Perspective and Framework for the Future. Biomacromolecules. 2019;20(4):1484-1497. [Link]